RU.521 is a small molecule that acts as a potent and selective inhibitor of cyclic GMP-AMP synthase (cGAS) [ [], [] ]. It is primarily utilized in research settings to investigate the biological roles of the cGAS-STING pathway, a critical component of the innate immune system's response to cytosolic DNA [ [], [], [] ]. RU.521 is not approved for clinical use and is not a medication.
The provided literature includes a crystal structure of the human cGAS catalytic domain bound to RU.521 [ [] ]. This structure reveals key interactions between RU.521 and the enzyme's active site, providing insights into its inhibitory mechanism. Additionally, structural studies with a mutated cGAS variant highlight the importance of specific residues for RU.521 binding [ [] ].
RU.521 binds to the catalytic domain of cGAS, blocking its ability to generate 2'3'-cyclic GMP-AMP (cGAMP) [ [], [] ]. cGAMP is a crucial second messenger that activates the STING pathway, ultimately leading to the production of type I interferons and other pro-inflammatory cytokines. By inhibiting cGAS, RU.521 effectively suppresses downstream signaling through the cGAS-STING pathway [ [], [], [], [], [], [], [], [], [], [], [] ].
Investigating the Role of cGAS-STING in Inflammatory Diseases: Researchers have employed RU.521 to demonstrate the involvement of the cGAS-STING pathway in various inflammatory diseases, including ulcerative colitis [ [], [] ], rheumatoid arthritis [ [], [] ], and acute lung injury [ [] ]. These studies highlight the potential of targeting cGAS with RU.521 as a therapeutic strategy for these conditions.
Studying the Role of cGAS-STING in Autoimmune Diseases: RU.521 has been instrumental in studying the contribution of the cGAS-STING pathway to autoimmune diseases. For instance, it was shown to reduce interferon expression in macrophages derived from autoimmune mice [ [], [] ], suggesting its potential as a tool for understanding and potentially treating autoimmune disorders.
Exploring the Role of cGAS-STING in Neurological Disorders: Studies using RU.521 have provided insights into the involvement of the cGAS-STING pathway in neurological conditions like postoperative cognitive dysfunction [ [] ] and cerebral ischemia-reperfusion injury [ [] ]. These findings suggest potential applications of cGAS inhibitors like RU.521 in neuroprotection.
Understanding the Role of cGAS-STING in Aging: Research has implicated the cGAS-STING pathway in age-related endothelial dysfunction, a key contributor to cardiovascular diseases in the elderly [ [] ]. RU.521 was found to improve endothelial function in aged mice, suggesting a potential avenue for intervention in age-related vascular decline.
Investigating the Role of cGAS-STING in Host Response to Infections: While some studies suggest a protective role for cGAS in combating fungal infections [ [] ], further research using tools like RU.521 is needed to fully elucidate the complex interplay between cGAS-STING signaling and host defense mechanisms.
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9